molecular formula C15H25N3O3 B12861471 1,3-dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12861471
M. Wt: 295.38 g/mol
InChI Key: GFZBCINHWZGVRE-UHFFFAOYSA-N
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Description

1,3-Dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dibutyl and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 1,3-dibutylbarbituric acid with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to downstream signaling events that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1,3-Dibutyl-5-((methylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1,3-Dibutyl-5-((ethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

1,3-Dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dibutyl and dimethylamino groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

1,3-dibutyl-5-(dimethylaminomethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H25N3O3/c1-5-7-9-17-13(19)12(11-16(3)4)14(20)18(15(17)21)10-8-6-2/h11H,5-10H2,1-4H3

InChI Key

GFZBCINHWZGVRE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=CN(C)C)C(=O)N(C1=O)CCCC

Origin of Product

United States

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